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Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of Telmisartan (CAS No. 144701-48-4)

A Note on Chemical Identification: The CAS number provided in the topic (114971-53-8) is
associated with 4-iodo-2,5-dimethylphenol in several chemical databases.[1][2][3][4][5]
However, the extensive body of spectroscopic data and its relevance to drug development
professionals strongly indicates that the intended subject of this guide is Telmisartan (CAS No.
144701-48-4), a widely used angiotensin Il receptor antagonist for the treatment of
hypertension.[6][7][8] This guide will therefore focus on the comprehensive spectroscopic
characterization of Telmisartan.

Introduction

Telmisartan is a potent, long-lasting, non-peptide antagonist of the angiotensin Il type 1 (AT1)
receptor.[6][9] Its complex molecular structure, featuring two benzimidazole rings and a
biphenyl carboxylic acid moiety, gives rise to a rich and informative spectroscopic profile.[6]
Understanding this profile is paramount for researchers, scientists, and drug development
professionals involved in its synthesis, formulation, quality control, and metabolic studies. This
guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR),
mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of Telmisartan,
offering insights into its structural elucidation and analytical determination.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of
organic molecules like Telmisartan. Both *H and *3C NMR provide detailed information about
the chemical environment of individual atoms.

Expert Insights & Experimental Causality

The choice of solvent for NMR analysis is critical. While deuterated chloroform (CDCIs) is
commonly used, Dimethyl Sulfoxide-de (DMSO-de) is often preferred for its ability to dissolve
Telmisartan and to avoid exchange broadening of labile protons (e.g., -COOH and N-H). The
chemical shifts observed are highly dependent on the electronic environment of the nuclei,
providing a fingerprint of the molecule's structure.

Experimental Protocol: Acquiring *H and **C NMR
Spectra

o Sample Preparation: Dissolve approximately 10-20 mg of Telmisartan in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution
and sensitivity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o This typically requires a larger number of scans (e.g., 1024 or more) due to the lower
natural abundance and sensitivity of the 13C nucleus.
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Data Presentation: Key NMR Chemical Shifts

Table 1: *H NMR Spectroscopic Data for Telmisartan[10]

Chemical Shift (8, ppm) in

Proton Assignment Multiplicity
CDCIs

Aromatic Protons 7.27 -7.80 m
Methylene Protons (-CHz-) 454 br

Methyl Protons (N-CHs) 3.85 s

Propyl Chain (-CH2-) 2.38 t

Aromatic Methyl (-CHs) 2.22 S

Propyl Chain (-CH2-) 1.71-1.90 m

Propyl Chain (-CHs3) 1.08 t

Table 2: 13C NMR Spectroscopic Data for Telmisartan[10]

Carbon Assignment Chemical Shift (6, ppm) in CDCIls
Carbonyl Carbon (-COOH) Not reported in this source

Aromatic & Benzimidazole Carbons 109.74 - 158.40

Methylene Carbon (-CH2-) 37.87

Methyl Carbon (N-CHs) 31.84

Propyl Chain (-CH2-) 20.82

Aromatic Methyl (-CHs3) 18.39

Propyl Chain (-CHs) 13.98

Structural Interpretation

The *H NMR spectrum of Telmisartan shows a complex multiplet in the aromatic region,
corresponding to the numerous protons on the benzimidazole and biphenyl ring systems.[11]
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[12] The distinct singlets for the N-methyl and aromatic methyl groups, along with the
characteristic triplet and multiplet for the propyl chain, are key identifiers.[10] The 3C NMR
spectrum complements this by showing the expected number of carbon signals, with the
downfield signals corresponding to the aromatic and benzimidazole carbons.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The absorption of infrared radiation at specific frequencies corresponds to the
vibrational modes of different chemical bonds.

Expert Insights & Experimental Causality

For solid-state analysis, the KBr pellet method is often employed to obtain a high-quality
spectrum of the pure compound. This minimizes interference from solvents. The presence of
characteristic peaks for O-H, N-H, C=0, and C=N bonds provides rapid confirmation of the key
functional groups in Telmisartan.

Experimental Protocol: Acquiring an FTIR Spectrum

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of Telmisartan with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record the spectrum typically in the range of 4000-400 cm™1,

o Perform a background scan with an empty sample holder or a pure KBr pellet.

Data Presentation: Characteristic IR Absorption Bands

Table 3: FTIR Spectroscopic Data for Telmisartan[14][15][16][17]
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Wavenumber (cm~?) Vibrational Mode Functional Group
~3411 N-H Stretching Benzimidazole

~3050 Aromatic C-H Stretching Aromatic Rings

~2960 Aliphatic C-H Stretching Propyl and Methyl Groups
~1700 C=0 Stretching Carboxylic Acid

~1600 C=N Stretching Benzimidazole

~1450 C=C Stretching Aromatic Rings

Asymmetric SOz Stretching (in o ]
~1309 o ] Not intrinsic to Telmisartan
combination studies)

Structural Interpretation

The IR spectrum of Telmisartan clearly indicates the presence of the carboxylic acid group
through the C=0 stretching vibration around 1700 cm~1.[15] The broad absorption in the higher
frequency region can be attributed to the overlapping N-H stretching of the benzimidazole ring
and O-H stretching of the carboxylic acid.[14][16] The various peaks in the fingerprint region
(below 1500 cm~1) are characteristic of the complex aromatic and heterocyclic ring systems.
[17]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and elemental composition of a molecule. Tandem mass spectrometry
(MS/MS) can be used to elucidate the structure through fragmentation analysis.

Expert Insights & Experimental Causality

Electrospray ionization (ESI) is the preferred ionization method for a molecule like Telmisartan,
as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]*
with minimal fragmentation.[18][19] This allows for accurate molecular weight determination.
High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to
confirm the elemental formula.[10]
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Experimental Workflow: LC-MS/MS Analysis
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Caption: Workflow for LC-MS/MS analysis of Telmisartan.

Data Presentation: Key Mass Spectrometric Data

Table 4: Mass Spectrometry Data for Telmisartan[6][18][19]

Parameter Value
Molecular Formula Cs3H30N402
Molecular Weight 514.6 g/mol
lonization Mode ESI Positive
Parent lon [M+H]* m/z 515.2

Key Fragment lons m/z 497.2, 276.1

Structural Interpretation

The mass spectrum of Telmisartan in positive ESI mode shows a prominent peak at m/z 515.2,
corresponding to the protonated molecule [M+H]*, which confirms its molecular weight of 514.6
g/mol .[6][19] Tandem MS/MS analysis of this parent ion can induce fragmentation, with
common losses including water from the carboxylic acid group. The fragment at m/z 276.1 is

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b050664/docs?utm_src=pdf-body-img#cas-number-114971-53-8-spectroscopic-data
https://pubchem.ncbi.nlm.nih.gov/compound/Telmisartan
https://pubmed.ncbi.nlm.nih.gov/16202668/
https://www.researchgate.net/publication/277630499_New_Highly-Sensitive_Ultra-Performance_Liquid_Chromatography_-_Mass_Spectrometry_Method_for_Quantification_of_Telmisartan_in_Human_Plasma
https://pubchem.ncbi.nlm.nih.gov/compound/Telmisartan
https://www.researchgate.net/publication/277630499_New_Highly-Sensitive_Ultra-Performance_Liquid_Chromatography_-_Mass_Spectrometry_Method_for_Quantification_of_Telmisartan_in_Human_Plasma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

particularly informative, as it corresponds to the cleavage of the methylene bridge, separating
the biphenyl carboxylic acid moiety from the substituted benzimidazole system.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of
the electromagnetic spectrum. It is particularly useful for quantitative analysis and for providing
information about conjugated systems within a molecule.

Expert Insights & Experimental Causality

The UV spectrum of Telmisartan is influenced by the solvent and its pH due to the presence of
ionizable functional groups.[20][21][22] In alkaline solutions like 0.1 N NaOH, the carboxylic
acid is deprotonated, leading to a shift in the absorption maximum (Amax). This property is
often exploited for quantitative analysis in pharmaceutical formulations.

Experimental Protocol: Quantitative UV-Vis Analysis

e Solvent Selection: Prepare a suitable solvent system, such as 0.1 N NaOH or a mixture of
0.1 N NaOH and distilled water (20:80).[20][21]

o Standard Solution Preparation: Prepare a stock solution of Telmisartan of known
concentration (e.g., 1000 pg/mL).[20]

» Calibration Curve: Create a series of standard solutions of decreasing concentrations (e.g.,
2-24 pg/mL) by serial dilution of the stock solution.[20][22]

o Measurement: Measure the absorbance of each standard solution at the predetermined
Amax using a UV-Vis spectrophotometer.

o Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity of
this curve (typically with r2 > 0.999) validates the method for quantitative purposes.[9][20]

Data Presentation: UV-Vis Absorption Data

Table 5: UV-Vis Spectroscopic Data for Telmisartan[9][20][21][22][23][24]
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Solvent Amax (nm)
0.1 N NaOH 234, 295
0.1 N NaOH and Distilled Water (20:80) 234, 295
Methanol 290, 296.5

Structural Interpretation

The UV spectrum of Telmisartan exhibits strong absorption in the UV region, which is expected
due to the extensive conjugation provided by the biphenyl and benzimidazole ring systems.
The exact position of the absorption maxima is dependent on the solvent system used.[24][25]
The consistent and strong absorbance allows for the development of simple, precise, and
accurate spectrophotometric methods for the quantification of Telmisartan in bulk drug and
pharmaceutical dosage forms.[20][21][22]

Conclusion

The spectroscopic data of Telmisartan provides a comprehensive picture of its complex
molecular architecture. NMR spectroscopy is definitive for structural elucidation, IR
spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the
molecular weight and aids in structural analysis through fragmentation, and UV-Vis
spectroscopy serves as a robust tool for quantitative analysis. Together, these techniques are
foundational for the development, manufacturing, and quality control of Telmisartan-containing
pharmaceutical products, ensuring their safety and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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